molecular formula C20H27N3 B3815261 N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine

N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine

Cat. No. B3815261
M. Wt: 309.4 g/mol
InChI Key: KVKKRKSVWNBJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine, also known as MPHP, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a stimulant that produces effects similar to amphetamines and cocaine. In recent years, MPHP has gained popularity as a recreational drug, leading to increased interest in its chemical properties, synthesis, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a stimulation of the central nervous system, leading to effects such as increased energy, alertness, and euphoria. N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine may also activate the release of these neurotransmitters from nerve terminals, further enhancing its stimulant effects.
Biochemical and Physiological Effects:
N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine has been shown to produce a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, heart rate, and blood pressure, as well as changes in body temperature and metabolism. N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine may also affect the levels of certain hormones, such as cortisol and testosterone, which are involved in stress and sexual function.

Advantages and Limitations for Lab Experiments

N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high potency, allowing for small amounts to be used in studies. N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine also has a rapid onset of action and a short duration of effects, making it useful for studying acute effects of stimulants. However, N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine also has limitations, including its potential for abuse and toxicity, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for research on N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine. One area of interest is its potential as a treatment for psychiatric disorders, particularly depression and ADHD. Another area of research is the development of new synthetic cathinones with improved therapeutic potential and reduced toxicity. Additionally, further studies are needed to understand the long-term effects of N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine use and its potential for addiction. Overall, research on N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine has the potential to provide valuable insights into the mechanisms of stimulant drugs and their effects on the brain and behavior.

Scientific Research Applications

N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to interact with various neurotransmitter systems, including dopamine, norepinephrine, and serotonin, which are involved in mood regulation, reward, and addiction. N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine may also have therapeutic potential for certain psychiatric disorders, such as depression and attention-deficit/hyperactivity disorder (ADHD).

properties

IUPAC Name

N-methyl-N-(2-phenylethyl)-1-(pyridin-4-ylmethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3/c1-22(15-11-18-6-3-2-4-7-18)20-8-5-14-23(17-20)16-19-9-12-21-13-10-19/h2-4,6-7,9-10,12-13,20H,5,8,11,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKKRKSVWNBJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C2CCCN(C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(2-phenylethyl)-1-(pyridin-4-ylmethyl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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